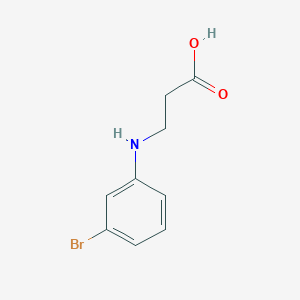

N-(3-Bromophenyl)-beta-alanine

Description

BenchChem offers high-quality N-(3-Bromophenyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromophenyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromoanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUXTDCAIVEVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-(3-Bromophenyl)-beta-alanine

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

N-(3-Bromophenyl)-beta-alanine (CAS: 933718-76-4) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles and peptidomimetics.[1] Distinguished by the meta-bromo substitution on the N-aryl ring, this compound offers a unique balance of lipophilicity and electronic deactivation, making it an ideal scaffold for developing quinolinone-based pharmaceuticals and integrin antagonists.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

The compound consists of a 3-bromoaniline moiety coupled to a beta-alanine backbone.[1] The meta-position of the bromine atom is crucial; it deactivates the aromatic ring less severely than para-substitution regarding the nitrogen's nucleophilicity, while directing subsequent electrophilic aromatic substitutions (EAS) to the ortho/para positions relative to the amine, facilitating cyclization reactions.[1]

| Parameter | Data |

| IUPAC Name | 3-[(3-Bromophenyl)amino]propanoic acid |

| Common Name | N-(3-Bromophenyl)-beta-alanine |

| CAS Number | 933718-76-4 |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| SMILES | C1=CC(=CC(=C1)Br)NCCC(=O)O |

| InChI Key | Unique identifier derived from structure |

Structural Property Map

The following diagram illustrates the electronic and steric features dictating the compound's reactivity.[1]

Figure 1: Structural Activity Map. The meta-bromo group enhances metabolic stability and lipophilicity without fully compromising the amine's nucleophilicity.[1]

Physicochemical Profile

While experimental data for this specific derivative is often proprietary, properties are reliably predicted based on structure-activity relationships (SAR) of N-aryl-beta-alanines.[1]

| Property | Value / Prediction | Significance |

| Physical State | Solid (Crystalline powder) | Facilitates handling and weighing in solid-phase synthesis.[1][2] |

| Melting Point | 85–95 °C (Predicted) | Higher than unsubstituted aniline due to H-bonding (COOH) and dipole interactions.[1] |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Low in Water | Requires organic co-solvents for biological assays.[1] |

| pKa (Acid) | ~4.0 (Carboxyl) | Typical for beta-amino acids; exists as zwitterion at neutral pH.[1] |

| pKa (Base) | ~3.5 (Aniline N) | Reduced basicity due to electron-withdrawing Br group.[1] |

| LogP | ~2.1 | Moderate lipophilicity, suitable for drug-like intermediates.[1] |

Synthesis Protocol: Michael Addition

The most robust industrial and laboratory scale synthesis involves the aza-Michael addition of 3-bromoaniline to acrylic acid.[1] This pathway is preferred over alkylation with 3-bromopropionic acid due to higher atom economy and fewer side reactions.[1]

Reagents & Materials[3][4][7][8][10][11]

-

Substrate: 3-Bromoaniline (1.0 eq)

-

Michael Acceptor: Acrylic Acid (1.1 eq) or Methyl Acrylate[1]

-

Solvent: Water (Green chemistry approach) or Toluene (for azeotropic reflux)[1]

-

Catalyst: None required (autocatalytic) or Copper(I) salts for rate enhancement.[1]

Step-by-Step Methodology

-

Reaction Setup: Charge a round-bottom flask with 3-bromoaniline (17.2 g, 100 mmol) and water (50 mL).

-

Addition: Add acrylic acid (7.9 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C during addition.[1]

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of aniline by TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup:

-

Cool the mixture to room temperature. The product may precipitate as an oil or solid.[1]

-

If oil separates: Decant aqueous layer, wash oil with water.[1]

-

Purification: Dissolve crude residue in dilute NaOH (pH > 10) to form the sodium salt.[1] Extract with ether to remove unreacted aniline (organic layer discarded).[1]

-

Precipitation: Acidify the aqueous layer with HCl to pH ~4.[1]0. The free acid N-(3-Bromophenyl)-beta-alanine will precipitate.[1]

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over P

O

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the beta-carbon of the acrylic acid, followed by proton transfer.[1]

Figure 2: Mechanistic pathway of the aza-Michael addition.

Applications in Drug Discovery

This compound is a versatile building block, primarily utilized in the synthesis of heterocycles and peptidomimetics.[1]

A. Synthesis of 4-Quinolones (Antibacterial/Anticancer Scaffolds)

Cyclization of N-(3-Bromophenyl)-beta-alanine using polyphosphoric acid (PPA) or Eaton's Reagent yields 7-bromo-2,3-dihydro-4(1H)-quinolinone.[1] This bicyclic system is a precursor to 4-quinolones, a class of compounds with potent antibacterial (DNA gyrase inhibition) and anticancer activities.[1]

B. Peptidomimetics (Integrin Antagonists)

The beta-alanine backbone mimics the RGD (Arg-Gly-Asp) sequence found in integrin ligands.[1] The 3-bromo substitution allows for further functionalization (e.g., Suzuki coupling) to extend the aromatic system, increasing binding affinity to integrin receptors (

C. PROTAC Linker Design

As highlighted in recent research on protein degraders (PROTACs), functionalized anilines serve as critical exit vectors for E3 ligase ligands (e.g., Cereblon binders).[1] The carboxylic acid tail provides a handle for attaching PEG linkers, while the bromine allows coupling to the target protein ligand.[1]

Safety & Handling (MSDS Summary)

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

References

-

Chemical Identity: 3-[(3-bromophenyl)amino]propanoic acid.[1][3][4] CAS 933718-76-4.[1][3] ChemicalBook. Link

-

Synthesis Methodology: Synthesis of N-Aryl-β-alanine Derivatives. Frontiers in Chemistry (2023).[1] Link

-

Mechanistic Insight: Kinetics of amine addition to acrylic acid. ResearchGate. Link

-

Application (Heterocycles): Synthesis of amino-substituted quinazoline from 3-bromoaniline. LookChem. Link

-

Application (PROTACs): PROTACs Targeting MLKL Protect Cells from Necroptosis. ResearchGate. Link

Sources

Therapeutic potential of N-(3-Bromophenyl)-beta-alanine in drug discovery

Technical Guide: Therapeutic Potential & Synthetic Utility of N-(3-Bromophenyl)-beta-alanine in Drug Discovery

Executive Summary

N-(3-Bromophenyl)-beta-alanine represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike final-stage pharmaceutical agents, its therapeutic potential lies in its dual role as a biomimetic backbone and a diversity-oriented synthetic handle . This molecule bridges the gap between fragment-based drug discovery (FBDD) and lead optimization by offering a beta-amino acid core—mimicking the RGD (Arg-Gly-Asp) peptide sequence—coupled with a chemically versatile 3-bromophenyl moiety.

This guide details the physicochemical profile, synthetic pathways, and specific therapeutic applications of this scaffold, specifically in the development of integrin antagonists , kinase inhibitors , and peptidomimetics .

Chemical Profile & Physicochemical Properties

The molecule combines a lipophilic aryl halide with a polar beta-amino acid tail. This amphiphilic nature makes it an ideal linker for modulating LogP and solubility in drug candidates.

| Property | Value / Description | Significance in Drug Design |

| IUPAC Name | 3-[(3-Bromophenyl)amino]propanoic acid | Unambiguous identification. |

| Molecular Formula | C₉H₁₀BrNO₂ | Low MW (<250) fits Fragment-Based Drug Discovery rules. |

| Molecular Weight | 244.09 g/mol | Ideal for "Lead-Like" space (allows addition of ~250 MW). |

| LogP (Predicted) | ~2.1 | Optimal lipophilicity for membrane permeability. |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates water solubility and target engagement. |

| Rotatable Bonds | 3 | Provides conformational flexibility for induced fit. |

Therapeutic Potential & Mechanism of Action[1]

N-(3-Bromophenyl)-beta-alanine is rarely the endpoint; it is the vector through which therapeutic potency is achieved. Its utility spans three primary domains:

A. Integrin Antagonism (The RGD Mimic)

Beta-alanine derivatives are classical bioisosteres for the aspartic acid residue in the RGD sequence recognized by integrins (e.g.,

-

Mechanism: The carboxylic acid binds to the metal ion (Mg²⁺/Mn²⁺) in the integrin active site.

-

Role of the Scaffold: The N-phenyl group acts as a rigid spacer, while the 3-bromo substituent allows for the attachment of hydrophobic groups that occupy the auxiliary binding pockets, enhancing selectivity between integrin subtypes.

B. Kinase Inhibitor Scaffolds

In kinase drug discovery, the 3-bromophenyl group is a "warhead precursor."

-

Strategy: The bromine is replaced via Suzuki-Miyaura coupling to introduce biaryl systems that target the ATP-binding pocket.

-

Linker Function: The beta-alanine tail often extends into the solvent-exposed region, where the carboxylic acid can be converted to an amide to modulate solubility or interact with surface residues (e.g., in p38 MAP kinase inhibitors).

C. Peptidomimetics

Beta-amino acids are resistant to proteolytic degradation by endogenous peptidases. Incorporating this scaffold into peptide drugs increases their plasma half-life (t1/2) while maintaining biological recognition.

Experimental Protocols

Protocol A: Synthesis of N-(3-Bromophenyl)-beta-alanine

Rationale: This protocol utilizes an aza-Michael addition. It is preferred over alkylation with 3-bromopropionic acid due to higher atom economy and milder conditions.

Reagents:

-

3-Bromoaniline (1.0 eq)

-

Acrylic acid (1.2 eq)

-

Toluene (Solvent)

-

Hydroquinone (Polymerization inhibitor, catalytic amount)

Workflow:

-

Dissolution: Dissolve 3-bromoaniline (17.2 g, 100 mmol) in Toluene (50 mL).

-

Addition: Add hydroquinone (10 mg) to prevent polymerization of acrylic acid.

-

Reaction: Add acrylic acid (8.6 g, 120 mmol) dropwise. Reflux the mixture at 110°C for 12–24 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The aniline spot will disappear.

-

Workup: Cool to room temperature. The product may precipitate.[1] If not, concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Protocol B: Divergent Library Synthesis (Suzuki Coupling)

Rationale: To demonstrate the "handle" utility, we convert the Br-group into a biaryl system.

Step-by-Step:

-

Setup: In a sealed tube, combine N-(3-Bromophenyl)-beta-alanine (1.0 eq), Aryl Boronic Acid (1.5 eq), and

(2.0 eq). -

Catalyst: Add

(5 mol%). -

Solvent: Add 1,4-Dioxane:Water (4:1). Degas with

for 10 mins. -

Reaction: Heat at 90°C for 4 hours.

-

Result: Formation of N-(3-Biaryl)-beta-alanine derivatives (Library generation).

Visualization: Strategic Decision Tree

The following diagram illustrates the divergent synthesis strategy using N-(3-Bromophenyl)-beta-alanine as a central node for accessing distinct therapeutic classes.

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the carboxylic acid and bromine handle.

Critical Analysis & Troubleshooting

-

Self-Cyclization: A common pitfall during activation of the carboxylic acid (e.g., using EDC/NHS) is the intramolecular attack of the secondary aniline nitrogen onto the activated ester, forming a beta-lactam or related cyclic species.

-

Mitigation: Use N-protection (e.g., Boc or Fmoc) on the aniline nitrogen if C-terminus activation is required, or perform the Suzuki coupling before amide coupling.

-

-

Oxidation Sensitivity: The secondary amine is susceptible to oxidation. Store the intermediate under inert atmosphere (Argon) and away from light.

References

-

Basics of Aza-Michael Addition

- Title: The Aza-Michael Reaction:

- Source:Current Organic Chemistry

-

URL:[Link]

-

Beta-Amino Acids in Drug Design

- Title: -Amino Acids in Drug Discovery

- Source:Future Medicinal Chemistry

-

URL:[Link]

-

Integrin Antagonists (RGD Mimetics)

- Title: Small-Molecule Integrin Antagonists in Cancer Therapy

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Suzuki Coupling on Anilines

- Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Drug Discovery

- Source:Chemical Reviews

-

URL:[Link]

Sources

N-(3-Bromophenyl)-beta-alanine CAS number and molecular weight

An In-Depth Technical Guide to N-(3-Bromophenyl)-β-alanine

Abstract

This technical guide provides a comprehensive overview of N-(3-Bromophenyl)-β-alanine, a substituted non-proteinogenic amino acid of significant interest to the chemical and pharmaceutical research communities. While its parent compound, β-alanine, is well-studied for its physiological roles, the introduction of a bromophenyl moiety offers a versatile chemical handle for further derivatization, positioning it as a valuable building block in medicinal chemistry and drug development. This document details the compound's fundamental properties, outlines a robust and logical synthetic pathway, discusses analytical characterization techniques, explores its potential applications, and provides essential safety information. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Chemical Identity and Core Properties

N-(3-Bromophenyl)-β-alanine, with the molecular formula C₉H₁₀BrNO₂, is a derivative of β-alanine where a 3-bromophenyl group is attached to the amino nitrogen. This substitution significantly alters the parent molecule's polarity, reactivity, and potential biological interactions. While specific experimental data for the N-substituted title compound is sparse in publicly available literature, its properties can be reliably inferred from its constituent parts and related analogs. For clarity, the properties of the isomeric and parent compounds found in the literature are presented for context.

It is critical to distinguish N-(3-Bromophenyl)-β-alanine from its isomers, such as (R)-3-Amino-3-(3-bromophenyl)propanoic acid, where the bromophenyl group is on the β-carbon, not the nitrogen.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | ~244.09 g/mol | [1] |

| IUPAC Name | 3-((3-bromophenyl)amino)propanoic acid | - |

| CAS Number | Not explicitly assigned; context from isomers. | - |

| Related CAS Number | 788153-27-5 ((R)-3-Amino-3-(3-bromophenyl)propanoic acid) | [2] |

| Related CAS Number | 117391-50-1 (DL-β-(3-Bromophenyl)alanine) | [1] |

| Appearance (Predicted) | White to off-white solid | |

| Storage (Recommended) | Sealed in a dry environment at room temperature. |

Synthesis and Structural Elucidation

The synthesis of N-(3-Bromophenyl)-β-alanine can be efficiently achieved via an aza-Michael addition, a reliable and well-established reaction in organic chemistry. This approach involves the conjugate addition of an amine (3-bromoaniline) to an α,β-unsaturated carbonyl compound (such as methyl acrylate), followed by saponification of the resulting ester.

Proposed Synthetic Pathway

The proposed two-step synthesis offers high yields and straightforward purification. The choice of 3-bromoaniline as a starting material directly incorporates the required functional group, which can serve as a key site for subsequent modifications (e.g., Suzuki or Buchwald-Hartwig couplings) in a drug discovery program.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating workflow. Researchers should perform appropriate safety assessments before implementation.

Step 1: Synthesis of Methyl 3-((3-bromophenyl)amino)propanoate (Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (1.0 eq) and methyl acrylate (1.2 eq).

-

Solvent: Add methanol as the solvent (approx. 5 M concentration). The use of a polar protic solvent facilitates the nucleophilic addition.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Saponification to N-(3-Bromophenyl)-β-alanine (Final Product)

-

Hydrolysis: Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0 eq, as a 1M aqueous solution).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the ester by TLC.

-

Acidification: Cool the flask in an ice bath and carefully acidify the mixture to pH ~2-3 with 1M hydrochloric acid. The product will precipitate out of the solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield N-(3-Bromophenyl)-β-alanine. Purity can be assessed by NMR and melting point analysis.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is paramount. A standard workflow involves spectroscopic analysis.

-

¹H NMR: Expected signals would include aromatic protons in the 6.8-7.5 ppm range, and two characteristic triplets for the -CH₂-CH₂- backbone of the β-alanine moiety.

-

¹³C NMR: Would confirm the presence of 9 distinct carbon environments, including the carbonyl carbon (~170-175 ppm) and the aromatic carbons.

-

Mass Spectrometry: Electrospray ionization (ESI) would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) in the parent ion peak, confirming its presence.

Applications in Drug Development and Research

While direct applications of N-(3-Bromophenyl)-β-alanine are not extensively documented, its structure suggests significant potential as a versatile building block and scaffold in medicinal chemistry.

Role as a Chemical Scaffold

β-Alanine itself is a naturally occurring amino acid that serves as a precursor to carnosine, a dipeptide with important intracellular buffering and antioxidant properties.[3][4] Its non-proteinogenic nature and flexible three-carbon backbone make it an attractive linker or spacer in the design of bioactive molecules, connecting two pharmacophores without a chiral center.[5]

Utility of the Bromophenyl Moiety

The 3-bromophenyl group is a key feature for synthetic utility. The carbon-bromine bond provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient diversification of the scaffold to build libraries of compounds for screening.

Potential Therapeutic Areas

Derivatives of β-alanine are being investigated for various therapeutic benefits. Supplementation can enhance physical performance and may offer resilience against neurological stressors.[4][6] Phenylalanine analogs, such as 3-Borono-l-phenylalanine, are explored in targeted cancer therapies.[7] By combining the β-alanine backbone with the synthetically versatile bromophenyl group, N-(3-Bromophenyl)-β-alanine serves as an excellent starting point for developing novel compounds targeting a wide range of biological pathways.

Safety and Handling

While no specific safety data exists for N-(3-Bromophenyl)-β-alanine, data from closely related isomers provides a strong basis for handling procedures.

-

Hazard Statements: (R)-3-Amino-3-(3-bromophenyl)propanoic acid is classified with GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements: Standard laboratory precautions should be taken.[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conclusion

N-(3-Bromophenyl)-β-alanine represents a strategically functionalized building block for chemical and pharmaceutical research. Its straightforward synthesis, combined with three distinct points for chemical modification—the carboxylic acid, the secondary amine, and the aryl bromide—makes it a high-value scaffold for generating diverse molecular libraries. Its potential applications are rooted in the established biological significance of the β-alanine core and the synthetic versatility of the bromophenyl group. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their research and development programs.

References

-

DL-β-(3-Bromophenyl)alanine - Oakwood Chemical. Available at: [Link]

-

β-Alanine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

β-Alanine - Wikipedia. Available at: [Link]

-

Advances in the synthesis of β-alanine - PMC - PubMed Central. Available at: [Link]

-

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. Available at: [Link]

-

3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem. Available at: [Link]

-

Boc-beta-Ala-OH [3303-84-2] - Aapptec Peptides. Available at: [Link]

-

BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. Available at: [Link]

-

Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - MDPI. Available at: [Link]

-

The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PubMed. Available at: [Link]

-

Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC. Available at: [Link]

Sources

- 1. DL-β-(3-Bromophenyl)alanine [oakwoodchemical.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Neuromodulatory Potential of N-(3-Bromophenyl)-beta-alanine: A Technical Guide for Preclinical Investigation

Introduction: Scrutinizing a Novel Neuromodulator

N-(3-Bromophenyl)-beta-alanine emerges from the vast chemical space of neuroactive compounds as a molecule of significant interest for researchers in neuropharmacology and drug development. As a derivative of the endogenous amino acid beta-alanine, its structural architecture—a beta-alanine core functionalized with a lipophilic 3-bromophenyl moiety—suggests a nuanced interaction with key players in central nervous system (CNS) signaling. Beta-alanine itself is not a proteinogenic amino acid but plays crucial roles as a neurotransmitter and a precursor to the dipeptide carnosine[1][2][3]. This guide delineates a comprehensive biological activity profile of N-(3-Bromophenyl)-beta-alanine, postulating its mechanism of action based on the established pharmacology of its parent molecule and related N-aryl-beta-alanine analogs. We will explore its potential as a modulator of inhibitory neurotransmitter receptors and transporters, providing a strategic framework and detailed experimental protocols for its preclinical characterization.

The Foundation: Beta-Alanine's Role in the CNS

To comprehend the potential biological activities of N-(3-Bromophenyl)-beta-alanine, it is imperative to first understand the physiological functions of beta-alanine. Beyond its well-documented role in enhancing athletic performance through the synthesis of muscle carnosine, beta-alanine exhibits direct neuromodulatory effects[1][2][3]. It is a known agonist at strychnine-sensitive glycine receptors and GABA-A receptors, two of the primary inhibitory neurotransmitter receptors in the CNS[1][4][5][6]. Furthermore, beta-alanine interacts with the taurine transporter (TauT), a critical regulator of cellular osmolarity and taurine homeostasis[2][7][8][9]. The introduction of the 3-bromophenyl group is a strategic chemical modification anticipated to modulate the potency, selectivity, and pharmacokinetic profile of the parent beta-alanine molecule.

Hypothesized Biological Target I: Glycine Receptor Modulation

Glycine receptors (GlyRs) are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, predominantly in the spinal cord and brainstem. Their dysfunction is implicated in various neurological disorders, including hyperekplexia and certain types of epilepsy. Beta-alanine is a known agonist at GlyRs, albeit with lower potency than glycine[1].

Scientific Rationale for Investigation

The addition of the lipophilic 3-bromophenyl group to the beta-alanine scaffold is hypothesized to enhance its affinity for the glycine receptor. This is a common observation in medicinal chemistry, where increased lipophilicity can lead to improved binding within hydrophobic pockets of receptor proteins. The bromine atom, being an electron-withdrawing group, may also influence the electronic distribution of the molecule, potentially affecting its interaction with key amino acid residues in the GlyR binding site.

Experimental Workflow: Characterizing GlyR Activity

A systematic investigation of N-(3-Bromophenyl)-beta-alanine's activity at glycine receptors would involve a multi-tiered approach, progressing from in vitro binding and functional assays to cellular and in vivo models.

Figure 1: Experimental workflow for characterizing the activity of N-(3-Bromophenyl)-beta-alanine at glycine receptors.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of N-(3-Bromophenyl)-beta-alanine for the glycine receptor.

-

Methodology:

-

Prepare membranes from cells transiently or stably expressing the human α1 glycine receptor subunit.

-

Incubate the membranes with a constant concentration of the radiolabeled glycine receptor antagonist, [³H]-strychnine.

-

Add increasing concentrations of unlabeled N-(3-Bromophenyl)-beta-alanine.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]-strychnine binding) using the Cheng-Prusoff equation.

-

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Objective: To characterize the functional activity (agonist, antagonist, or modulator) of N-(3-Bromophenyl)-beta-alanine at glycine receptors.

-

Methodology:

-

Inject Xenopus laevis oocytes with cRNA encoding the human α1 glycine receptor subunit.

-

After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Perfuse the oocyte with a control solution followed by solutions containing increasing concentrations of N-(3-Bromophenyl)-beta-alanine.

-

Record the resulting chloride currents.

-

To test for antagonistic activity, co-apply the compound with a known concentration of glycine.

-

Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Hypothesized Biological Target II: GABA-A Receptor Modulation

GABA-A receptors are the major inhibitory neurotransmitter receptors in the mammalian brain. They are pentameric ligand-gated ion channels that are permeable to chloride ions. Their modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. Beta-alanine can act as a partial agonist at GABA-A receptors[4][5][6].

Scientific Rationale for Investigation

Similar to glycine receptors, the lipophilic 3-bromophenyl substituent may enhance the affinity of the beta-alanine scaffold for the GABA-A receptor. The diverse subunit composition of GABA-A receptors offers multiple potential binding sites, and the N-aryl substitution could confer selectivity for specific receptor subtypes, leading to a more refined pharmacological profile compared to the non-selective action of beta-alanine.

Experimental Workflow: Assessing GABA-A Receptor Interaction

The investigation of GABA-A receptor activity will parallel the approach used for glycine receptors, employing binding and functional assays.

Figure 2: Experimental workflow for characterizing the activity of N-(3-Bromophenyl)-beta-alanine at GABA-A receptors.

Detailed Experimental Protocols

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of N-(3-Bromophenyl)-beta-alanine to different sites on the GABA-A receptor.

-

Methodology:

-

Orthosteric Site: Use [³H]-Muscimol (an agonist) or [³H]-Gabazine (an antagonist) in competition binding assays with membranes from cells expressing relevant GABA-A receptor subtypes.

-

Benzodiazepine Site: Use [³H]-Flunitrazepam to assess allosteric modulation.

-

The protocol is analogous to the glycine receptor binding assay.

-

2. Electrophysiological Recordings:

-

Objective: To functionally characterize the interaction of N-(3-Bromophenyl)-beta-alanine with GABA-A receptors.

-

Methodology:

-

Utilize TEVC in Xenopus oocytes or whole-cell patch-clamp recordings from cultured neurons or cell lines expressing specific GABA-A receptor subunit combinations.

-

Apply the compound alone to test for direct agonism.

-

Co-apply with GABA to assess positive or negative allosteric modulation.

-

Hypothesized Biological Target III: Taurine Transporter (TauT) Inhibition

The taurine transporter (TauT) is responsible for the cellular uptake of taurine and is also known to transport beta-alanine[2][7][8][9]. Inhibition of TauT can lead to increased extracellular taurine levels, which can have neuroprotective effects.

Scientific Rationale for Investigation

The structural similarity of N-(3-Bromophenyl)-beta-alanine to known substrates of TauT suggests it may act as a competitive inhibitor. The bulky bromophenyl group could sterically hinder the translocation of the molecule, leading to a blockade of the transporter.

Experimental Workflow: Investigating TauT Inhibition

The primary method to assess TauT activity is through substrate uptake assays.

Figure 3: Experimental workflow for characterizing the inhibitory activity of N-(3-Bromophenyl)-beta-alanine on the taurine transporter.

Detailed Experimental Protocol

1. Radiolabeled Substrate Uptake Assay:

-

Objective: To determine the inhibitory potency (IC₅₀) of N-(3-Bromophenyl)-beta-alanine on the taurine transporter.

-

Methodology:

-

Culture cells endogenously expressing or engineered to overexpress the human taurine transporter.

-

Pre-incubate the cells with increasing concentrations of N-(3-Bromophenyl)-beta-alanine.

-

Add a constant concentration of radiolabeled substrate (e.g., [³H]-taurine or [³H]-beta-alanine).

-

After a defined incubation period, wash the cells to remove extracellular radiolabel.

-

Lyse the cells and quantify the intracellular radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value from the concentration-inhibition curve.

-

Quantitative Data Summary

As this guide outlines a proposed investigational plan, no experimental data for N-(3-Bromophenyl)-beta-alanine is currently available. The following table provides a template for summarizing the key quantitative parameters that would be obtained from the described experiments.

| Parameter | Biological Target | Experimental Assay | Expected Value |

| Ki | Glycine Receptor (α1) | [³H]-Strychnine Binding | TBD (nM or µM) |

| EC₅₀/IC₅₀ | Glycine Receptor (α1) | Two-Electrode Voltage Clamp | TBD (nM or µM) |

| Ki | GABA-A Receptor (α1β2γ2) | [³H]-Muscimol Binding | TBD (nM or µM) |

| EC₅₀/IC₅₀ | GABA-A Receptor (α1β2γ2) | Two-Electrode Voltage Clamp | TBD (nM or µM) |

| IC₅₀ | Taurine Transporter (TauT) | [³H]-Taurine Uptake | TBD (nM or µM) |

Conclusion and Future Directions

N-(3-Bromophenyl)-beta-alanine represents a promising chemical entity for the development of novel neuromodulatory agents. Based on the known pharmacology of its parent compound, beta-alanine, we have constructed a robust hypothesis-driven framework for the comprehensive evaluation of its biological activity profile. The proposed experimental workflows, from in vitro target engagement to in vivo proof-of-concept studies, provide a clear and logical path for elucidating its mechanism of action. The key to unlocking the therapeutic potential of this molecule lies in systematically investigating its interactions with glycine receptors, GABA-A receptors, and the taurine transporter. The data generated from these studies will be instrumental in determining its potency, selectivity, and potential therapeutic applications in neurological and psychiatric disorders.

References

-

Baliou, S., et al. (2021). The Role of Taurine in the Central Nervous System and the Modulation of Neuronal Excitability. Journal of Clinical Medicine, 10(12), 2587. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Wu, C., et al. (2005). Dual activation of GABA-A and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Brain Research, 1057(1-2), 101–109. [Link]

-

Ye, X., et al. (2021). Molecular basis of human taurine transporter uptake and inhibition. Nature Communications, 12(1), 5871. [Link]

-

Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link]

-

Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 253–264. [Link]

-

Kinney, G. G., et al. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. The Journal of Neuroscience, 23(20), 7586–7591. [Link]

-

Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

-

PubChem. (n.d.). DL-β-(3-Bromophenyl)alanine. Retrieved February 5, 2026, from [Link]

-

Rajendra, S., et al. (1997). The glycine receptor. Pharmacology & Therapeutics, 73(2), 121–146. [Link]

-

Satsu, H., et al. (1999). Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1417(1), 123–132. [Link]

-

Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431–4434. [Link]

-

Tappaz, M. L. (2011). The taurine transporter: a new player in the regulation of osmolality and cell volume in the brain. Journal of Neurochemistry, 118(1), 1–4. [Link]

-

Wu, F. S., et al. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. European Journal of Pharmacology, 246(2), 121–128. [Link]

Sources

- 1. Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of taurine and β-alanine supplementation on taurine transporter protein and fatigue resistance in skeletal muscle from mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transmembrane domains 1 and 3 of the glycine transporter GLYT1 contain structural determinants of N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taurine and β-alanine intraperitoneal injection in lactating mice modifies the growth and behavior of offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Physiochemical Characteristics of Brominated Beta-Alanine Analogs: A Technical Guide for Drug Design

This guide provides a technical analysis of brominated

Executive Summary

Brominated

This guide focuses on two primary structural classes:

-

-Bromo-

-

Side-chain Brominated

-amino acids: Such as 4-bromo-

Structural & Electronic Landscape

The introduction of a bromine atom into the

Inductive Effects and pKa Shifts

Bromine is highly electronegative (

-

Carboxyl Group (Acidity): In

-bromo- -

Amino Group (Basicity): The inductive withdrawal reduces the electron density on the nitrogen lone pair, thereby lowering the

of the conjugate acid (ammonium species).

Table 1: Comparative Physiochemical Properties (Theoretical & Experimental)

| Compound | Structure | LogP (Est.) | ||

| 3.60 | 10.19 | -3.05 | ||

| ~2.2 - 2.5 | ~8.5 - 9.0 | -1.80 | ||

| 4-Br- | Side-chain brominated | 3.40 | 9.80 | +1.20 |

*Values estimated based on Hammett substituent constants and comparative halo-acid data.

The Sigma Hole and Halogen Bonding

A critical feature of brominated analogs is the Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond axis.

-

Mechanism: The electron density is anisotropic; while the equatorial region of the bromine is negative, the distal tip is electron-deficient.

-

Drug Design Utility: This allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in the target protein.

Stability & Reactivity Profiles

The position of the bromine atom dictates the stability of the free amino acid.

The Aziridine Trap (Self-Validation Warning)

Researchers must be cautious of intramolecular cyclization .

-

-Bromo amines: If a bromine is placed beta to the amine (e.g., 3-bromo-3-aminopropanoic acid), the nitrogen lone pair can displace the bromide via an intramolecular

-

-Bromo-

Visualization: Stability & Degradation Pathways

Figure 1: Stability pathways distinguishing isolable alpha-bromo analogs from unstable beta-bromo species prone to aziridine formation.

Experimental Characterization Protocols

To validate the physiochemical properties of a newly synthesized brominated analog, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Why: Accurate

Protocol:

-

Preparation: Dissolve 0.05 mmol of the brominated analog in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

-

Titration: Perform titration using 0.1 M carbonate-free NaOH under nitrogen atmosphere at 25°C.

-

Data Processing: Use the Bjerrum method or Gran plots to determine equivalence points.

-

Self-Check: The first equivalence point (COOH) should be sharper and occur at lower pH than unsubstituted

-alanine. If the curve drifts, check for hydrolysis of the C-Br bond (bromide release).

-

Lipophilicity Assessment (Shake-Flask Method)

Why: Bromination increases lipophilicity, affecting membrane permeability.

Protocol:

-

System: n-Octanol/Phosphate Buffer (pH 7.4).

-

Equilibration: Saturate both phases with each other for 24 hours prior to use.

-

Partitioning: Dissolve compound in the aqueous phase. Add octanol. Shake for 4 hours at 25°C.

-

Quantification: Separate phases and analyze concentration in both via HPLC (UV detection at 210 nm).

-

Calculation:

.

X-Ray Crystallography for Halogen Bonding

Why: To confirm the existence of sigma-hole interactions in solid state.

Workflow Visualization:

Figure 2: Decision tree for validating halogen bond interactions via crystallography.

Applications in Drug Development[1][2][3][4]

Proteolytic Stability

Brominated

Selectivity via Sigma Holes

In the development of integrin inhibitors, 4-bromo-

References

-

Structure and Stability

-

Halogen Bonding in Drug Design

-

Synthesis & Properties

-

General

-Alanine Data:- -Alanine - NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. youtube.com [youtube.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of N-Substituted β-Alanines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted β-Alanines

N-substituted β-alanines are a critical class of non-proteinogenic amino acids that serve as indispensable building blocks in medicinal chemistry and materials science. Their structural uniqueness, characterized by an amino group at the β-position, imparts distinct conformational properties to peptides and other macromolecules. This structural feature is pivotal in the design of peptidomimetics, where N-substituted β-alanines can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. Consequently, these compounds are integral to the development of novel therapeutics, including protease inhibitors, antimicrobial peptides, and anticancer agents. Furthermore, their utility extends to the synthesis of functional polymers and other advanced materials. This guide provides an in-depth review of the principal synthetic methodologies for preparing N-substituted β-alanines, offering field-proven insights into experimental choices and detailed protocols to empower researchers in their synthetic endeavors.

I. Aza-Michael Addition: A Cornerstone of N-Substituted β-Alanine Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and widely employed methods for the synthesis of N-substituted β-alanines. The reaction is prized for its atom economy and generally mild conditions.

Mechanistic Considerations and Experimental Causality

The reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene, such as an acrylate ester. The choice of acrylate derivative, solvent, and catalyst can significantly influence the reaction's efficiency and selectivity.

-

Substrate Selection: Methyl or ethyl acrylates are common starting materials due to their commercial availability and reactivity. The use of trimethylsilyl acrylate is particularly advantageous as the silyl ester can be readily hydrolyzed under mild conditions to afford the corresponding carboxylic acid, often simplifying the workup procedure.[1]

-

Solvent and Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, the use of a base or Lewis acid can accelerate the reaction.[2] Interestingly, solvent-free conditions have also proven effective, offering a greener alternative by stirring the amine and acrylate together at room temperature.[1] For less reactive amines or to achieve higher yields in shorter reaction times, microwave irradiation has emerged as a powerful tool, significantly accelerating the rate of addition.[3][4]

Experimental Protocols

-

Reaction Setup: In a round-bottom flask, combine the desired primary or secondary amine (1.0 equivalent) and the acrylate ester (e.g., methyl acrylate, 1.1 equivalents).

-

Reaction Execution: Stir the neat mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the N-substituted β-alanine ester.

-

Reaction Setup: In a 10-mL glass microwave reaction vessel equipped with a stir bar, dissolve the amine (1.0 equivalent) and the α,β-unsaturated ester (1.1-1.2 equivalents) in a minimal amount of a suitable solvent, such as methanol.

-

Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 80-120 °C) for a specified time (typically 10-30 minutes).

-

Workup and Purification: After cooling the vessel, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Aza-Michael Addition

| Amine | Acrylate | Conditions | Yield (%) | Reference |

| Benzylamine | Methyl acrylate | Neat, rt, 2h | 95 | [1] |

| Pyrrolidine | Methyl acrylate | Neat, rt, 15min | 98 | [1] |

| Benzylamine | Methyl acrylate | MeOH, MW, 80°C, 10min | 95 | [3] |

| (S)-(-)-α-Methylbenzylamine | Methyl acrylate | MeOH, MW, 80°C, 10min | 95 | [3] |

II. Reductive Amination of β-Keto Esters: A Versatile Approach

Reductive amination of β-keto esters provides a powerful and versatile route to N-substituted β-alanines. This two-step, one-pot process involves the formation of an enamine or imine intermediate, followed by its reduction.

Mechanistic Insights and Strategic Advantages

The reaction is initiated by the condensation of a primary or secondary amine with the ketone moiety of the β-keto ester to form an enamine or iminium ion. This intermediate is then reduced in situ by a hydride reagent.

-

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the ester functionality and is selective for the iminium ion over the ketone starting material.[5] This selectivity allows for a one-pot procedure where the amine, keto ester, and reducing agent are all present from the start. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, though it is more toxic.

-

Reaction Conditions: The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can accelerate the formation of the enamine/iminium ion intermediate, thereby increasing the overall reaction rate.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride[5]

-

Reaction Setup: To a solution of the β-keto ester (1.0 equivalent) and the amine (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature under a nitrogen atmosphere.

-

Reaction Execution: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow: Reductive Amination

Caption: Reductive amination workflow.

III. Ring-Opening of β-Lactones and β-Lactams

The nucleophilic ring-opening of four-membered heterocyclic compounds, specifically β-lactones and β-lactams, presents another viable synthetic strategy. These reactions leverage the inherent ring strain of the starting materials to drive the formation of the desired product.

Rationale and Mechanistic Pathway

Amines can act as nucleophiles, attacking the carbonyl carbon of a β-lactone or β-lactam. This results in the cleavage of the acyl-oxygen or acyl-nitrogen bond, respectively, to furnish the corresponding N-substituted β-alanine.

-

β-Lactones: The reaction of an amine with β-propiolactone is a direct method for synthesizing β-alanines. The regioselectivity of the attack (at the β-carbon versus the carbonyl carbon) can be influenced by the nature of the amine and the reaction conditions. For the synthesis of N-substituted β-alanines, attack at the carbonyl carbon is desired.

-

β-Lactams (2-Azetidinones): The aminolysis of β-lactams is a well-established reaction. The reactivity of the β-lactam ring is influenced by the substituents on the nitrogen and carbon atoms of the ring. This method is particularly useful for accessing β-alaninamides, which can then be hydrolyzed to the corresponding carboxylic acids if desired.

Experimental Protocol: Ring-Opening of β-Propiolactone with an Amine

-

Reaction Setup: In a sealed tube or pressure vessel, combine β-propiolactone (1.0 equivalent) with the desired amine (1.0-1.5 equivalents) in a suitable solvent such as acetonitrile or in the absence of a solvent.

-

Reaction Execution: Heat the mixture to a temperature between 50-100 °C. The reaction progress should be monitored carefully due to the potential for polymerization of the β-propiolactone.

-

Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by crystallization or column chromatography.

IV. Asymmetric Synthesis of N-Substituted β-Alanines

The synthesis of enantiomerically pure N-substituted β-alanines is of paramount importance for their application in pharmaceuticals. Several strategies have been developed to achieve high levels of stereocontrol.

Key Asymmetric Methodologies

-

Catalytic Asymmetric Conjugate Addition: The use of chiral catalysts in the aza-Michael reaction can induce enantioselectivity. Chiral Lewis acids, organocatalysts, and transition metal complexes have all been successfully employed to catalyze the addition of amines to α,β-unsaturated esters with high enantiomeric excess.

-

Asymmetric Reductive Amination: The enantioselective reduction of the enamine/iminium intermediate in the reductive amination of β-keto esters is another powerful approach. Chiral ruthenium-diphosphine complexes, such as Ru-ClMeOBIPHEP, have been shown to be highly effective for the direct reductive amination of β-keto esters with ammonium acetate, affording β-amino esters with excellent enantioselectivities.[6]

-

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the amine or the acrylate substrate can direct the stereochemical outcome of the Michael addition. Subsequent removal of the auxiliary provides the enantiomerically enriched N-substituted β-alanine. Evans oxazolidinones are a classic example of chiral auxiliaries that have been successfully used in this context.

Visualizing the Asymmetric Synthesis Logic

Caption: Logic of asymmetric synthesis.

V. Conclusion and Future Perspectives

The synthesis of N-substituted β-alanines is a dynamic field with a rich repertoire of synthetic methodologies. The aza-Michael addition and reductive amination of β-keto esters remain the most robust and versatile approaches, with continuous improvements in efficiency and selectivity driven by advancements in catalysis, including microwave-assisted synthesis and asymmetric catalysis. The ring-opening of strained heterocycles offers a complementary strategy, particularly for specific substitution patterns.

For the practicing scientist, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, the scale of the synthesis, the required stereochemical purity, and the availability of starting materials. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for making informed decisions in the laboratory.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, particularly for asymmetric transformations. The expansion of the substrate scope to include more complex and functionally diverse amines and β-keto esters will also be a key area of investigation, further broadening the accessibility and utility of this important class of molecules in drug discovery and beyond.

References

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

-

Bravo-Altamirano, K., Montiel-Pérez, M., & Gnecco-Hernández, D. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]

-

Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Grossmann, A., & Luxenhofer, R. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. Macromolecular rapid communications, 33(19), 1714–1719. [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2608-2617. [Link]

-

Wikipedia contributors. (2023, December 12). β-Alanine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yamatoya, K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

-

Ferreira, P. M., Maia, H. L., & Monteiro, L. S. (2000). Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 3317-3324. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 5, 2026, from [Link]

-

Khachatryan, E. A., Stepanyan, L. A., Gevorgyan, H. R., Sargsyan, A. S., Hovhannisyan, A. M., Mkrtchyan, A. F., Malkov, A. V., & Saghyan, A. S. (2021). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 19(34), 7434-7442. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 5, 2026, from [Link]

-

Zhang, X., & Li, Y. (2017). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 28(10), 1229-1232. [Link]

Sources

- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Toxicity and safety data sheets for N-(3-Bromophenyl)-beta-alanine

An In-depth Technical Guide to the Toxicity and Safety of N-(3-Bromophenyl)-beta-alanine

Introduction

N-(3-Bromophenyl)-beta-alanine is a substituted beta-amino acid, a class of compounds gaining significant interest in medicinal chemistry and drug development for their unique structural properties and potential as building blocks for peptidomimetics and other novel therapeutics. As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the known safety and toxicity data for N-(3-Bromophenyl)-beta-alanine and its closely related isomers. Given the limited direct toxicological studies on this specific compound, this document synthesizes available data from safety data sheets (SDS) of structural analogs, extrapolates potential hazards based on its chemical class, and provides detailed protocols for safe handling and preliminary toxicity assessment. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a culture of safety.

Physicochemical and Structural Identity

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. The data for N-(3-Bromophenyl)-beta-alanine and its relevant isomers are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-((3-bromophenyl)amino)propanoic acid | N/A |

| CAS Number | 2899-73-2 | N/A |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1][2] |

| Related Isomer (CAS) | (R)-3-(3-Bromophenyl)-beta-alanine (788153-27-5) | [3] |

| Related Isomer (CAS) | 3-Amino-3-(4-bromophenyl)propanoic acid (39773-47-2) | [1] |

| Computed LogP | -0.62 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Note: Data is consolidated from sources for N-(3-Bromophenyl)-beta-alanine and its closely related isomers. Experimental data for the primary compound is limited.

Hazard Identification and Toxicological Profile

GHS Hazard Classification

The hazard profile is derived from data for (R)-3-(3-Bromophenyl)-beta-alanine and 3-Amino-3-(4-bromophenyl)propanoic acid. It is scientifically prudent to assume N-(3-Bromophenyl)-beta-alanine presents similar risks until proven otherwise.

| Hazard Statement | Code | Classification | Source |

| Causes skin irritation | H315 | Skin Irritation, Category 2 | [1][3] |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2 | [1][3] |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | [1][3] |

| Harmful if swallowed | H302 | Acute Toxicity, Oral, Category 4 | [1] |

| Harmful if inhaled | H332 | Acute Toxicity, Inhalation, Category 4 | [1] |

Expert Interpretation:

-

H315 (Skin Irritation): This classification implies that direct contact with the compound can cause inflammation, redness, or itching. The mechanism often involves disruption of the lipid barrier of the epidermis, leading to increased water loss and penetration of the irritant.

-

H319 (Serious Eye Irritation): The compound can cause significant, but reversible, eye damage upon contact. The rich vascularization and sensitive mucous membranes of the eye make it particularly susceptible to irritants.

-

H335 (Respiratory Irritation): As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.

-

H302/H332 (Harmful if Swallowed/Inhaled): This indicates potential for systemic toxicity upon ingestion or inhalation. While acute toxicity appears moderate (Category 4), this underscores the importance of preventing internal exposure.

Toxicological Data Gaps and Analog Considerations

It is critical to acknowledge the absence of data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

-

Parent Compound (Beta-alanine): The parent molecule, beta-alanine, is a naturally occurring amino acid with generally low toxicity.[4] The most commonly reported side effect from oral ingestion in humans is a transient paraesthesia (tingling sensation).[5][6][7] However, the addition of a bromophenyl group significantly alters the molecule's lipophilicity and electronic properties, making direct extrapolation of beta-alanine's safety profile unreliable and potentially dangerous.

-

Analogs and Precedent: The history of chemical toxicology contains cautionary tales. For example, 3-(phenylamino)alanine, another beta-alanine derivative, was identified as a contaminant in L-tryptophan supplements linked to eosinophilia-myalgia syndrome (EMS).[8] This precedent demonstrates that seemingly minor structural modifications to amino acids can introduce significant and unexpected toxicity, reinforcing the need for a cautious approach with N-(3-Bromophenyl)-beta-alanine.

Risk Assessment and Safe Handling Protocols

A proactive risk management strategy is essential when working with compounds of unknown long-term toxicity. The following workflow and protocols are designed as a self-validating system to minimize exposure.

Risk Assessment Workflow

The following diagram outlines the logical flow for assessing and mitigating risks before beginning any experimental work.

Caption: Risk assessment workflow for handling N-(3-Bromophenyl)-beta-alanine.

Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn over the goggles. This is a direct countermeasure to the H319 (serious eye irritation) hazard.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before use and change them immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities. This addresses the H315 (skin irritation) hazard.

-

Body Protection: A standard laboratory coat must be worn, fully buttoned. Ensure it is clean and appropriate for the task.

-

Respiratory Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood. This is the primary engineering control to mitigate the H335 (respiratory irritation) and H332 (harmful if inhaled) hazards.[9]

Standard Operating Procedures (SOPs)

Handling:

-

Designate a specific area within a chemical fume hood for handling this compound.

-

Before use, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

-

When weighing, use a ventilated balance enclosure or perform the task carefully within the fume hood to minimize dust dispersal.

-

Handle the compound with care to avoid creating dust. Use a spatula to gently transfer the solid.

-

If making solutions, add the solid to the solvent slowly to prevent splashing.

-

After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), decontaminate gloves before removal, and wash hands thoroughly with soap and water.[10]

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse the mouth with water and seek immediate medical attention.

Proposed Protocol for Preliminary In Vitro Toxicity Assessment

Given the data gaps, researchers may need to perform initial toxicity screening. An in vitro cytotoxicity assay is a cost-effective and ethical first step to estimate the compound's potency. The Lactate Dehydrogenase (LDH) release assay is a common method that measures plasma membrane damage.

Experimental Workflow: LDH Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity via an LDH release assay.

Step-by-Step Methodology

Objective: To determine the concentration of N-(3-Bromophenyl)-beta-alanine that causes 50% cell death (EC₅₀) in a human cell line.

Materials:

-

Human cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for general cytotoxicity)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well cell culture plates

-

N-(3-Bromophenyl)-beta-alanine

-

Sterile DMSO (for stock solution)

-

Commercially available LDH Cytotoxicity Assay Kit

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Stock Solution Preparation: Inside a chemical fume hood, prepare a high-concentration stock solution (e.g., 100 mM) of N-(3-Bromophenyl)-beta-alanine in DMSO.

-

Working Solution Preparation: Perform serial dilutions of the stock solution in a serum-free cell culture medium to create a range of treatment concentrations (e.g., 1 µM to 10 mM). Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤ 0.5%).

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add 100 µL of the prepared working solutions to the respective wells (perform in triplicate).

-

Include triplicate wells for controls:

-

Vehicle Control: Medium with the same final DMSO concentration.

-

Untreated Control: Fresh medium only.

-

Maximum LDH Release Control: 10 minutes before the assay endpoint, add the lysis buffer provided in the kit to these wells.

-

-

-

Incubation: Return the plate to the incubator for a defined period (e.g., 24 hours). The duration should be based on the expected mechanism of action or standard practice for the cell line.

-

Assay Execution:

-

Following the manufacturer's protocol for the LDH kit, carefully transfer a specific volume (e.g., 50 µL) of cell-free supernatant from each well to a new, clean 96-well plate.

-

Add the LDH reaction mixture to each well of the new plate.

-

Incubate the plate at room temperature, protected from light, for the recommended time (usually 30 minutes).

-

Add the stop solution provided in the kit.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

-

Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

-

Conclusion

N-(3-Bromophenyl)-beta-alanine is a compound with an incomplete but concerning toxicological profile based on data from its close chemical relatives. The available information strongly indicates that it should be handled as a substance that is irritating to the skin, eyes, and respiratory tract, and is potentially harmful if ingested or inhaled. The significant gaps in chronic toxicity and genotoxicity data mandate a conservative and rigorous approach to safety. All handling must be performed with appropriate engineering controls and personal protective equipment. By adhering to the protocols outlined in this guide and considering preliminary in vitro toxicity testing, researchers can mitigate risks and ensure a safe laboratory environment while exploring the scientific potential of this molecule.

References

- Vertex AI Search. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Bromo-L-phenylalanine. National Center for Biotechnology Information.

- TCI Chemicals. (2025). SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.

- Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine.

- Wikipedia. (n.d.). β-Alanine.

- Biosynth. (2023). Safety Data Sheet.

- Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. PMC.

- Carl ROTH. (n.d.). Safety Data Sheet - DL-Alanine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - beta-Alanine.

- Fluorochem. (n.d.). (R)-3-(3-BROMOPHENYL)-BETA-ALANINE.

- PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. National Center for Biotechnology Information.

- CDH Fine Chemical. (n.d.). B-Alanine MATERIAL SAFETY DATA SHEET.

- Mayeno, A. N., et al. (1992). 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome. PubMed.

- Danish Ministry of Food, Agriculture and Fisheries. (2017). Risk assessment of "other substances" – beta-alanine.

Sources

- 1. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-Alanine - Wikipedia [en.wikipedia.org]

- 6. A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vkm.no [vkm.no]

- 8. 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome: a link to the toxic oil syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Solid-Phase Synthesis & Functionalization of N-(3-Bromophenyl)-beta-alanine Peptides

[1][2]

Executive Summary & Chemical Logic

The incorporation of N-(3-Bromophenyl)-beta-alanine into peptide backbones offers two distinct advantages for drug discovery:

-

Peptidomimetic Stability: The N-aryl backbone introduces proteolytic resistance and conformational constraints similar to peptoids (N-substituted glycines), but with the added flexibility of the beta-alanine linker.[1]

-

Orthogonal Reactivity: The aryl bromide serves as a "dormant" handle for on-resin Suzuki-Miyaura cross-coupling, allowing for the rapid generation of biaryl libraries or macrocyclization (stapling) after the peptide chain is assembled.[1]

The Synthetic Challenge: Electronic Deactivation

The primary bottleneck in using this residue is not its coupling to the resin, but the elongation of the peptide chain from its secondary amine .

Unlike standard N-alkyl amino acids (e.g., Proline or N-methyl amino acids), the nitrogen atom in N-(3-Bromophenyl)-beta-alanine is directly conjugated to an electron-withdrawing bromophenyl ring.[1] This creates a secondary aniline system where the nitrogen lone pair is delocalized into the aromatic ring, drastically reducing its nucleophilicity. Standard coupling protocols (HBTU/DIPEA) will fail, leading to deletion sequences.[1]

Figure 1: The Deactivation Mechanism The nitrogen lone pair is withdrawn by the phenyl ring, making acylation difficult.

Critical Reagents & Materials

| Component | Specification | Purpose |

| Building Block | Fmoc-N-(3-Bromophenyl)-beta-alanine-OH | Core residue.[1][2] Ensure high purity (>98%). |